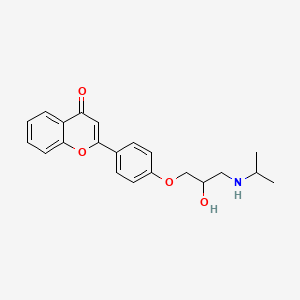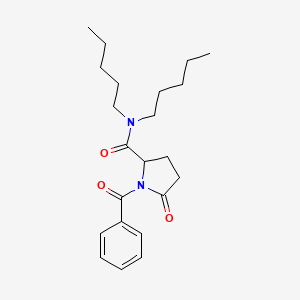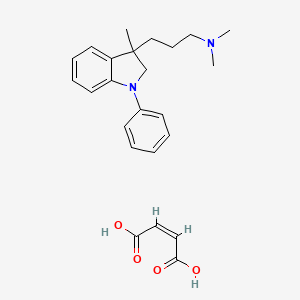
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine typically involves multiple steps:
Synthesis of (Z)-but-2-enedioic acid: This can be achieved through the isomerization of maleic acid under acidic conditions.
Synthesis of N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine: This involves the alkylation of 3-methyl-1-phenyl-2H-indole with N,N-dimethyl-3-bromopropan-1-amine under basic conditions.
The final step involves the coupling of these two components under specific reaction conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the double bond of the (Z)-but-2-enedioic acid component.
Substitution: The compound can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring.
Reduction: Reduced forms of the (Z)-but-2-enedioic acid component.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used as a probe to study biochemical pathways involving indole derivatives.
Medicine
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biochemical pathways. The (Z)-but-2-enedioic acid component can participate in reactions that modify the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
Maleic acid derivatives: Compounds with similar dicarboxylic acid components.
Indole derivatives: Compounds with similar indole moieties.
Uniqueness
The combination of (Z)-but-2-enedioic acid and N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine in a single molecule provides unique properties that are not found in other compounds
Properties
CAS No. |
23249-21-0 |
|---|---|
Molecular Formula |
C24H30N2O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-20(14-9-15-21(2)3)16-22(17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;5-3(6)1-2-4(7)8/h4-8,10-13H,9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YFOONQGIWRMSDH-BTJKTKAUSA-N |
Isomeric SMILES |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



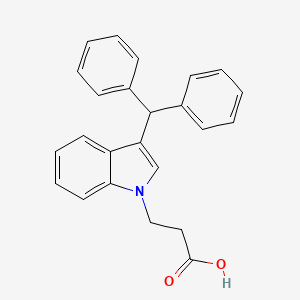
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
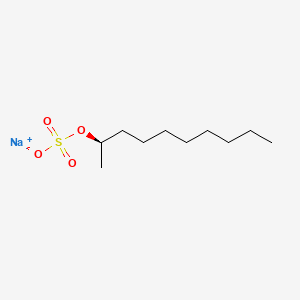
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
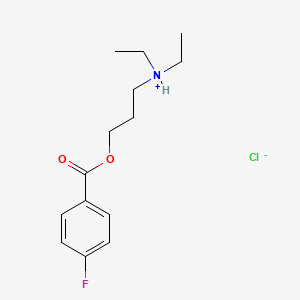
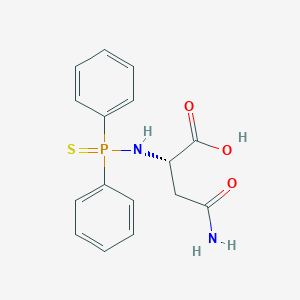
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)
